5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane
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Overview
Description
5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes a brominated phenyl ring, a cyclopropoxy group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a cyclopropoxy group. The key steps include:
Bromination: The phenyl ring is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Cyclopropanation: The brominated phenyl ring undergoes cyclopropanation using a suitable cyclopropylating agent.
Thioether Formation: The cyclopropoxyphenyl compound is then reacted with a thiol to form the sulfanyl linkage.
Dioxane Ring Formation: The final step involves the formation of the dioxane ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The brominated phenyl ring can be reduced to a phenyl ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Phenyl ring
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-cyclopropoxyphenyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Thioether-containing dioxanes: Compounds with a dioxane ring and a thioether linkage.
Uniqueness
5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane is unique due to the combination of its brominated phenyl ring, cyclopropoxy group, and dioxane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H19BrO3S |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
5-[(5-bromo-2-cyclopropyloxyphenyl)sulfanylmethyl]-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C15H19BrO3S/c1-15(7-17-10-18-8-15)9-20-14-6-11(16)2-5-13(14)19-12-3-4-12/h2,5-6,12H,3-4,7-10H2,1H3 |
InChI Key |
QNAIBJAPZSKEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCOC1)CSC2=C(C=CC(=C2)Br)OC3CC3 |
Origin of Product |
United States |
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